molecular formula C18H19N3O2 B2665245 1-Benzyl-3-(1-ethyl-2-oxoindolin-5-yl)urea CAS No. 1172933-87-7

1-Benzyl-3-(1-ethyl-2-oxoindolin-5-yl)urea

Cat. No.: B2665245
CAS No.: 1172933-87-7
M. Wt: 309.369
InChI Key: NFYRYNZROLZKNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-(1-ethyl-2-oxoindolin-5-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound features a unique structure combining a benzyl group, an ethyl-substituted oxoindoline, and a urea moiety. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(1-ethyl-2-oxoindolin-5-yl)urea typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(1-ethyl-2-oxoindolin-5-yl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Oxo derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

1-Benzyl-3-(1-ethyl-2-oxoindolin-5-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting acetylcholinesterase.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-Benzyl-3-(1-ethyl-2-oxoindolin-5-yl)urea exerts its effects involves:

    Molecular Targets: It primarily targets enzymes such as acetylcholinesterase, inhibiting their activity by binding to the active site.

    Pathways Involved: The inhibition of acetylcholinesterase leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Comparison with Similar Compounds

    1-Benzyl-3-(1-methyl-2-oxoindolin-5-yl)urea: Similar structure but with a methyl group instead of an ethyl group.

    1-Benzyl-3-(1-ethyl-2-oxoindolin-3-yl)urea: Similar structure but with the urea moiety attached at a different position on the indoline ring.

Uniqueness: 1-Benzyl-3-(1-ethyl-2-oxoindolin-5-yl)urea is unique due to its specific substitution pattern, which can influence its biological activity and binding affinity to target enzymes.

This compound’s unique structure and versatile reactivity make it a valuable subject of study in various fields of science and industry.

Properties

IUPAC Name

1-benzyl-3-(1-ethyl-2-oxo-3H-indol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-2-21-16-9-8-15(10-14(16)11-17(21)22)20-18(23)19-12-13-6-4-3-5-7-13/h3-10H,2,11-12H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYRYNZROLZKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.